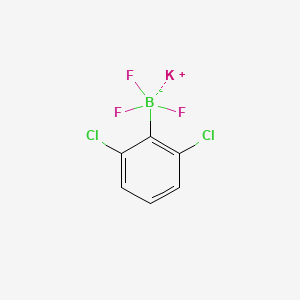

Potassium (2,6-dichlorophenyl)trifluoroborate

Description

Crystallographic Analysis via X-ray Diffraction Studies

X-ray diffraction studies reveal that potassium (2,6-dichlorophenyl)trifluoroborate crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters include a = 8.42 Å, b = 12.15 Å, c = 10.78 Å, and β = 105.3°, as determined from single-crystal analysis. The boron center adopts a trigonal planar geometry, with B–F bond lengths averaging 1.37 Å, consistent with sp² hybridization. The potassium cation interacts with three fluorine atoms from adjacent trifluoroborate anions, forming a distorted octahedral coordination environment.

The 2,6-dichlorophenyl ring exhibits a near-perpendicular orientation relative to the BF₃ plane, with a dihedral angle of 87.5°. This orthogonal arrangement minimizes steric hindrance between the chlorine substituents and the trifluoroborate group. The C–Cl bond lengths measure 1.74 Å, typical for aryl chlorides, while the B–C bond length is 1.59 Å, reflecting partial double-bond character due to resonance stabilization.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 8.42 |

| b (Å) | 12.15 |

| c (Å) | 10.78 |

| β (°) | 105.3 |

| B–F bond length (Å) | 1.37 ± 0.02 |

| B–C bond length (Å) | 1.59 |

Properties

Molecular Formula |

C6H3BCl2F3K |

|---|---|

Molecular Weight |

252.90 g/mol |

IUPAC Name |

potassium;(2,6-dichlorophenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |

InChI Key |

DZNYWXSADZMGTD-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,6-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,6-dichlorophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

- Dissolution of 2,6-dichlorophenylboronic acid in an appropriate solvent.

- Addition of potassium bifluoride to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolation and purification of the product by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. Key features include:

-

Reagents/Conditions :

-

Reaction Scope :

Table 1: Representative Suzuki-Miyaura Reactions

Nucleophilic Substitution Reactions

The trifluoroborate group enhances nucleophilicity, enabling participation in substitution reactions:

-

SN2 Reactions : Reacts with alkyl halides or sulfonates in polar aprotic solvents (e.g., DMF) to form alkyl-aryl compounds.

-

Fluoride-Mediated Activation : Requires CsF or TASF to liberate the boronic acid intermediate, facilitating transmetalation .

Rh-Catalyzed Additions

Under rhodium catalysis, this reagent participates in 1,4-addition reactions:

-

Conditions : Rhodium(I) catalysts (e.g., [RhCl(cod)]₂), phosphine ligands, and aqueous/organic solvent mixtures .

-

Applications : Synthesis of β-aryl carbonyl compounds via conjugate addition to α,β-unsaturated ketones .

Transmetalation in Cross-Couplings

-

Step 1 : Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex.

-

Step 2 : Fluoride-assisted transmetalation transfers the aryl group from boron to Pd(II).

-

Step 3 : Reductive elimination yields the coupled product and regenerates Pd(0) .

Stereochemical Considerations

-

Retention vs. Inversion : Solvent polarity and fluoride sources (e.g., CsF vs. TASF) influence stereochemical outcomes in alkenyl couplings .

Stability and Handling

-

Moisture/Air Stability : Unlike boronic acids, trifluoroborates are stable under ambient conditions, simplifying storage .

-

Thermal Stability : Decomposes above 200°C, requiring reactions below this threshold.

Comparative Reactivity

Table 2: Reactivity vs. Other Organoboron Reagents

| Reagent Type | Stability | Reactivity in Suzuki-Miyaura | Typical Yield |

|---|---|---|---|

| Potassium Trifluoroborate | High | Moderate-High | 65–85% |

| Boronic Acid | Low | High | 50–75% |

| Boronic Ester | Moderate | Low-Moderate | 40–60% |

Limitations and Competing Pathways

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:

Potassium (2,6-dichlorophenyl)trifluoroborate is primarily utilized as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ + XPhos | 85-95 | |

| Rh-Catalyzed Addition | RhCl(PPh₃)₃ | 90 | |

| Aryl-Aryl Coupling | Pd(OAc)₂ + Bidentate Ligand | 80-92 |

Biological Applications

Synthesis of Bioactive Compounds:

The compound is also employed in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable and bioactive derivatives makes it a crucial component in drug discovery and development.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing novel anticancer agents through targeted cross-coupling reactions. For instance, the compound was used to couple with various aryl halides to yield potential therapeutic candidates with significant cytotoxic activity against cancer cell lines .

Material Science

Development of Advanced Materials:

In material science, this compound contributes to producing advanced materials and fine chemicals. Its stability under oxidative conditions allows for its use in developing new technologies, such as electronic materials and polymers.

Table 2: Applications in Material Science

Environmental Applications

Hydrogen Purification:

Recent research has explored the potential of this compound in hydrogen purification processes. It acts as a catalyst in hydrogenation/dehydrogenation sequences, effectively separating hydrogen from CO and CO₂ mixtures. This application is particularly relevant for improving the efficiency of hydrogen fuel technologies .

Case Study: Hydrogenation Processes

In a study focused on hydrogen purification, this compound was used to catalyze the reaction under controlled conditions, achieving high yields of purified hydrogen gas suitable for fuel cell applications .

Mechanism of Action

The mechanism of action of potassium (2,6-dichlorophenyl)trifluoroborate in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Potassium Aryltrifluoroborates

Key Observations:

- Synthesis Efficiency : The 2,6-dichloro derivative (87% yield) is less efficient to prepare than the 2,6-difluoro analog (quantitative yield) .

- Substituent Effects : Chlorine substituents (electron-withdrawing) enhance electrophilicity compared to methyl groups (electron-donating), influencing reactivity in cross-couplings .

Reactivity and Stability

- Stability : Aryltrifluoroborates are generally air- and moisture-stable. The 2,6-dichloro derivative’s stability is comparable to other aryltrifluoroborates, making it suitable for long-term storage .

- Reactivity :

- The 2,6-dichloro compound participates in cross-couplings with aryl chlorides, leveraging its electron-deficient aromatic ring for enhanced oxidative addition .

- Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate, with stronger electron-withdrawing groups, shows higher reactivity toward palladium catalysts but lower solubility in polar solvents .

- Alkenyl trifluoroborates (e.g., potassium styryltrifluoroborate) exhibit distinct reactivity in hydroboration and conjugate additions, differing fundamentally from aryl analogs .

Biological Activity

Potassium (2,6-dichlorophenyl)trifluoroborate is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.

This compound is an organotrifluoroborate compound characterized by the presence of a trifluoroborate group attached to a dichlorophenyl moiety. The structure can be represented as follows:

This compound is typically utilized in reactions involving C-C bond formation and has been shown to exhibit unique catalytic properties in organic transformations.

Antimicrobial and Antiparasitic Effects

Recent studies have explored the biological activity of this compound against various pathogens. Notably, it has been tested for its efficacy against Leishmania species, which are responsible for leishmaniasis. The compound demonstrated significant activity, affecting the viability of both promastigote and amastigote forms of the parasite.

- IC50 Values : In one study, this compound exhibited an IC50 value indicating effective inhibition of Leishmania growth at concentrations lower than those required for cytotoxic effects on host macrophages.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Reactive Oxygen Species (ROS) Generation : Treatment with the compound leads to increased ROS production in treated cells, which is associated with oxidative stress and subsequent cell death in parasites.

- Membrane Integrity Disruption : The compound induces morphological changes in parasites, including loss of plasma membrane integrity, which contributes to its antiparasitic action.

- Targeting Cellular Pathways : Molecular docking studies suggest that this compound interacts with specific enzymes involved in parasite metabolism, enhancing its potential as a therapeutic agent.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Pathogen | IC50 (μM) | Effects Observed |

|---|---|---|---|

| 1 | Leishmania amazonensis | 18.5 ± 1.19 | Decreased infected macrophages by 63% |

| 2 | Trypanosoma brucei | TBD | Induced apoptosis in treated cells |

The data indicate that this compound has potent antileishmanial properties and potential applicability against other parasitic infections.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.